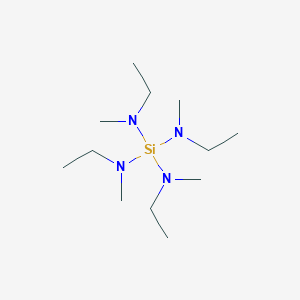

Tetrakis(ethylmethylamino)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-tris[ethyl(methyl)amino]silylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H32N4Si/c1-9-13(5)17(14(6)10-2,15(7)11-3)16(8)12-4/h9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBZMPMVOIEPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)[Si](N(C)CC)(N(C)CC)N(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405170 | |

| Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477284-75-6 | |

| Record name | TETRAKIS(ETHYLMETHYLAMINO)SILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(ethylmethylamino)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetraaminosilanes

General Aminolysis Approaches to Tetraaminosilane Synthesis

SiCl4 + 4 HNEtMe → Si(NEtMe)4 + 4 HCl

A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct. The generated HCl can react with the amine to form an ammonium (B1175870) salt (e.g., [EtMeNH2]Cl), which can complicate the reaction and reduce the yield of the desired tetraaminosilane. To mitigate this, the reaction is often carried out in the presence of a tertiary amine or an excess of the reacting amine to act as an HCl scavenger.

An alternative and widely employed strategy involves the use of a metal amide reagent. For instance, the reaction of silicon tetrachloride with a pre-formed lithium amide, such as lithium ethylmethylamide (LiNEtMe), provides a cleaner reaction pathway. This method avoids the in-situ generation of HCl. The synthesis can be outlined as follows:

Formation of the Lithium Amide: Ethylmethylamine is reacted with an organolithium reagent, typically n-butyllithium (n-BuLi), in an inert solvent like hexane. HNEtMe + n-BuLi → LiNEtMe + BuH

Reaction with Silicon Tetrachloride: The resulting lithium ethylmethylamide is then reacted with silicon tetrachloride to yield Tetrakis(ethylmethylamino)silane and lithium chloride (LiCl). SiCl4 + 4 LiNEtMe → Si(NEtMe)4 + 4 LiCl

This approach is advantageous as the lithium chloride byproduct can be readily removed by filtration. A similar synthetic strategy has been reported for the synthesis of tetrakis(ethylmethylamino)hafnium, where ethylmethylamine is first reacted with n-butyllithium followed by the addition of hafnium tetrachloride. google.com

Critical Reaction Parameters and Their Influence on Synthetic Yields for Related Systems

The yield and purity of tetraaminosilanes are significantly influenced by several critical reaction parameters. While specific data for this compound is not extensively available in public literature, valuable insights can be drawn from studies on related aminosilane (B1250345) systems.

Temperature: Reaction temperature is a critical factor. For the aminolysis of silicon tetrachloride, reactions are often initiated at low temperatures (e.g., 0 °C or below) and then gradually allowed to warm to room temperature. This controlled temperature profile helps to manage the exothermicity of the reaction and minimize side reactions. In studies involving the surface functionalization with aminosilanes like 3-(aminopropyl)triethoxysilane (APTES), temperature has been shown to affect the density and structure of the resulting silane (B1218182) layer. acs.org Higher temperatures can lead to denser and more ordered films. acs.org

Solvent: The choice of solvent is crucial for managing reactant solubility and reaction temperature. Aprotic and non-polar solvents such as hexane, toluene, or tetrahydrofuran (B95107) (THF) are commonly used. google.comresearchgate.net The solvent must be inert to the reactants and byproducts. The use of ethanol (B145695) as a solvent for APTES deposition has been explored as a more environmentally friendly alternative to toluene. researchgate.net

Stoichiometry: The molar ratio of the amine or metal amide to the silicon tetrachloride is a key parameter. A stoichiometric excess of the aminating agent is often employed to ensure complete substitution of the chlorine atoms on the silicon center. For the synthesis of tetrakis(ethylmethylamino)hafnium, the molar ratio of ethylmethylamine to hafnium tetrachloride is reported to be in the range of 4.4:1 to 8.0:1. google.com

Reaction Time: The duration of the reaction is another important variable. Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction progress, for example by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, can help in determining the optimal reaction time.

Interactive Data Table: Influence of Reaction Parameters on Aminosilane Synthesis

| Parameter | Effect on Reaction | Typical Conditions for Related Systems |

| Temperature | Influences reaction rate and selectivity. Lower temperatures can minimize side reactions. | 0 °C to room temperature; some post-synthesis curing at elevated temperatures (e.g., 70-110 °C) can improve film quality. acs.orgmdpi.com |

| Solvent | Affects solubility of reactants and can influence reaction pathways. | Anhydrous, non-polar solvents like hexane, toluene, or THF are common. google.comresearchgate.net |

| Reactant Ratio | An excess of the aminating agent is often used to drive the reaction to completion. | Molar ratios of amine to halide can range from stoichiometric to a significant excess. google.com |

| Reaction Time | Determines the extent of the reaction. | Can range from a few hours to overnight, depending on the specific reactants and conditions. google.com |

Post-Synthesis Purification Strategies for High Purity Precursors

Achieving high purity is critical for aminosilane precursors, especially for applications in the electronics industry where trace impurities can significantly impact device performance. The primary purification technique for volatile liquid aminosilanes like this compound is fractional distillation under reduced pressure .

This method is effective in separating the desired product from less volatile byproducts, such as the ammonium or lithium salts formed during the reaction, and any unreacted starting materials. For instance, in the synthesis of tetrakis(ethylmethylamino)hafnium, the final product is purified by distillation under reduced pressure, collecting the fraction at 110-115 °C and 4-5 mmHg. google.com

Prior to distillation, a filtration step is typically employed to remove any solid byproducts, such as lithium chloride. The solvent is also removed, usually by distillation at atmospheric pressure or under reduced pressure, before the final purification of the product.

For less volatile or solid aminosilanes, other purification techniques such as recrystallization or sublimation may be employed. The choice of purification method is dictated by the physical properties (e.g., boiling point, melting point, and stability) of the target aminosilane.

The identity and purity of the synthesized aminosilanes are confirmed using various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Gas Chromatography-Mass Spectrometry (GC-MS)

Fourier-Transform Infrared (FTIR) Spectroscopy

Elemental Analysis

These techniques provide detailed information about the molecular structure and the level of impurities in the final product.

Reactivity Profiles and Fundamental Reaction Mechanisms

Hydrolytic Reactivity of Tetrakis(ethylmethylamino)silane

The reaction of this compound with water is a primary pathway for its transformation, leading to the formation of silicon oxides. This hydrolytic reactivity is fundamental to its use in sol-gel processes and as a surface treatment agent.

Mechanism of Hydrolysis and By-product Formation

Hydrolysis Stage: In the initial step, a water molecule attacks the electrophilic silicon atom, leading to the displacement of an ethylmethylamino group. This process is repeated until all four amino groups are replaced by hydroxyl groups (silanols). The primary by-product of this stage is ethylmethylamine.

Step 1: Si[N(C₂H₅)(CH₃)]₄ + H₂O → (HO)Si[N(C₂H₅)(CH₃)]₃ + HN(C₂H₅)(CH₃)

Step 2: (HO)Si[N(C₂H₅)(CH₃)]₃ + H₂O → (HO)₂Si[N(C₂H₅)(CH₃)]₂ + HN(C₂H₅)(CH₃)

Step 3: (HO)₂Si[N(C₂H₅)(CH₃)]₂ + H₂O → (HO)₃Si[N(C₂H₅)(CH₃)] + HN(C₂H₅)(CH₃)

Step 4: (HO)₃Si[N(C₂H₅)(CH₃)] + H₂O → Si(OH)₄ (Silicic Acid) + HN(C₂H₅)(CH₃)

The resulting silanol (B1196071) intermediates, particularly the final product of silicic acid (Si(OH)₄), are highly reactive. gelest.com

Condensation Stage: Following hydrolysis, the highly reactive silanol groups undergo condensation reactions with each other. This process involves the elimination of water molecules to form stable silicon-oxygen-silicon (siloxane) bonds, eventually leading to the formation of a three-dimensional silica (B1680970) (SiO₂) network or polysiloxane oligomers. gelest.comresearchgate.net

Reaction: 2 ≡Si-OH → ≡Si-O-Si≡ + H₂O

The released ethylmethylamine can act as a base catalyst, accelerating both the hydrolysis and condensation steps. mdpi.com

Influence of Reaction Conditions on Hydrolysis Kinetics

The rate of hydrolysis of aminosilanes is highly dependent on several reaction conditions. While specific kinetic data for this compound is not widely published, the behavior can be inferred from studies on analogous aminosilanes. researchgate.netresearchgate.net

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Fastest in acidic or alkaline conditions, slowest at neutral pH. | Both acid and base conditions catalyze the nucleophilic attack on the silicon atom. google.comcfmats.com For aminosilanes, the amino group itself can act as an internal base catalyst, often making external catalysts unnecessary. mdpi.comnih.gov |

| Water Concentration | Increases rate up to a certain point. | As a reactant, a higher concentration of water increases the probability of reaction. cfmats.comnih.gov However, excess water can dilute the silane (B1218182) and affect solubility, potentially slowing the reaction. nih.gov |

| Temperature | Increases rate. | Higher temperatures provide more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, thus accelerating the reaction. cfmats.comnih.gov |

| Solvent | Slower in polar, hydrogen-bonding solvents (e.g., THF, ethanol) compared to non-polar solvents. | Polar solvents can form hydrogen bonds with the reactants, potentially hindering the formation of the necessary prereaction complexes and slowing the reaction rate. nih.gov Studies on similar systems show that silanols are more stable and less prone to immediate self-condensation in pure water compared to alcohol-water mixtures. researchgate.net |

| Silane Concentration | Increases rate. | Higher concentrations of the silane lead to a greater frequency of collisions with water molecules. cfmats.com |

Thermal Decomposition Pathways in Gas Phase and on Surfaces

The thermal stability and decomposition pathways of this compound are critical for its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating silicon nitride (SiNₓ) or silicon carbonitride (SiCN) films.

Dissociative Adsorption Mechanisms

When this compound is introduced into a deposition chamber, it adsorbs onto the substrate surface. At elevated temperatures, this adsorption is typically dissociative, meaning the molecule breaks apart as it binds to the surface. acs.orgnih.gov This process is often the rate-limiting step in film growth. nih.gov

Theoretical and experimental studies on similar aminosilanes and related metal-amido compounds suggest that the initial step involves the cleavage of a silicon-nitrogen bond, allowing the silyl (B83357) fragment to bind to the surface while releasing an amino ligand. nih.govdntb.gov.uanih.gov The process can be visualized as the precursor molecule interacting with active sites on the substrate, leading to the breaking of the weakest bonds. For aminosilanes, the Si-N, N-C, and Si-H (if present) bonds are potential initial cleavage points. nih.gov In the case of tetrakis(dimethylamino)silane (B155119) (TKDMAS), a closely related precursor, dissociative ionization studies show significant fragmentation upon electron impact, indicating multiple potential bond-breaking pathways. nih.govresearchgate.netresearchgate.net

Ligand Elimination Reactions and Surface Species Formation

Following the initial dissociative adsorption, the remaining ligands on the surface-bound silyl species can undergo further reactions, primarily through ligand elimination. A common and significant pathway for precursors containing ethyl groups, such as the analogous titanium compound tetrakis(ethylmethylamido)titanium (TEMAT), is β-hydride elimination. nih.govresearchgate.net

In this mechanism, a hydrogen atom from the β-carbon of the ethyl group is transferred to the silicon (or metal) center, leading to the elimination of a stable, neutral molecule and the formation of a new surface species. For this compound, this would likely involve the elimination of ethene (C₂H₄) and the formation of a surface-bound silyl species with a methylamino group and a hydrogen atom. Another possibility is the formation of an imine intermediate. Studies on TEMAT have identified the formation of N-methylethylidenimine species on the surface following β-hydride elimination. acs.orgnih.gov

These surface reactions are crucial as they dictate the composition of the final film. Incomplete ligand elimination can lead to the incorporation of carbon and nitrogen impurities into the deposited film. acs.orge-asct.org The decomposition temperature plays a critical role; higher temperatures generally provide more energy to break chemical bonds, which can lead to purer films but may also cause undesirable gas-phase reactions. e-asct.orge-asct.org

Catalytic Behavior of Amino Ligands in Silane Reactions

The ethylmethylamino ligands in this compound are not merely leaving groups; they can also exhibit catalytic activity, influencing the course and rate of reactions.

The lone pair of electrons on the nitrogen atom of the amino ligand allows it to function as a Lewis base or a Brønsted-Lowry base. This basicity is central to its catalytic role. In the context of hydrolysis, the amino group can act as an internal catalyst. It can deprotonate a water molecule, generating a more nucleophilic hydroxide (B78521) ion which then attacks the silicon center. This "autocatalytic" behavior is a known characteristic of aminosilanes. gelest.commdpi.com

Furthermore, in reactions involving the dehydrocoupling of silanes and amines to form Si-N bonds, the amine component plays an active role. Mechanistic studies suggest that the process can involve the electrophilic activation of the silane by a metal catalyst, followed by a nucleophilic attack from the amine. rsc.org While this compound itself is the product of such a reaction, its amino ligands possess the same nucleophilic character that drives the formation of Si-N bonds. This inherent reactivity highlights the dual role of the amino ligands as both structural components and potential catalysts or reactants in subsequent chemical transformations. nih.govresearchgate.net

Advanced Applications in Thin Film Deposition Science

Chemical Vapor Deposition (CVD) Applications

Chemical Vapor Deposition is a vacuum deposition method used to produce high-quality, high-performance solid materials, typically under vacuum. The process is often used in the semiconductor industry to produce thin films. In CVD, the substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. TEMAS is cited as a suitable silicon precursor for the deposition of various silicon-containing films, including silicon dioxide, silicon nitride, and silicon carbonitride, due to its volatility and the reactive nature of its aminosilane (B1250345) ligands. researchgate.netamericanelements.comgoogle.com

While detailed studies focusing exclusively on TEMAS for pure SiO₂ deposition via thermal CVD are not extensively documented in peer-reviewed literature, its utility is noted in patents for creating silicon-containing films. justia.com The general process for depositing SiO₂ from aminosilane precursors like TEMAS involves its reaction with an oxygen source, such as ozone (O₃) or oxygen (O₂), at elevated temperatures. The ethylmethylamino ligands are designed to be good leaving groups, reacting with the oxygen source to form volatile byproducts, leaving behind a silicon dioxide film.

The deposition process is governed by parameters such as substrate temperature, pressure, and the flow rates of the precursor and oxidant. These parameters are fine-tuned to control the film's growth rate, uniformity, and physical properties.

Table 1: Representative CVD Process Parameters for SiO₂ Deposition Using Aminosilane Precursors Note: This table presents typical parameters for aminosilane-based SiO₂ CVD, as specific data for TEMAS is not widely published. Parameters may be optimized for specific applications.

| Parameter | Typical Range | Purpose |

| Precursor | Tetrakis(ethylmethylamino)silane | Silicon Source |

| Oxidant | O₂, O₃ | Oxygen Source |

| Substrate Temperature | 200 - 400 °C | Provides thermal energy for precursor decomposition and reaction |

| Reactor Pressure | 0.1 - 760 Torr | Influences gas phase reactions and surface mobility |

| Carrier Gas | N₂, He, Ar | Transports precursor vapor to the reaction chamber |

Silicon nitride is a crucial material in microelectronics, serving as an electrical insulator, a chemical barrier, and an etch mask. americanelements.com The CVD of Si₃N₄ using TEMAS involves reacting the precursor with a nitrogen source, most commonly ammonia (B1221849) (NH₃) or a nitrogen plasma. In a thermal CVD process, the high temperatures facilitate the reaction between the Si-N bonds in the precursor and the nitrogen source, leading to the formation of a dense, amorphous Si₃N₄ film.

Patents identify TEMAS as a potential silicon source for depositing silicon nitride-based layers, often in combination with other metals to form ternary compounds like aluminum silicon nitride (AlSiN). google.comjustia.comgoogle.com For pure Si₃N₄, the process would involve carefully controlling the ratio of TEMAS to the nitrogen source to achieve the correct stoichiometry and minimize impurities like carbon and hydrogen.

Table 2: General CVD Conditions for Silicon Nitride Film Deposition Note: This table illustrates general conditions for aminosilane-based Si₃N₄ CVD. Specific parameters for TEMAS would require experimental optimization.

| Parameter | Typical Value | Role in Deposition |

| Si Precursor | This compound | Provides silicon for the film |

| N Precursor | NH₃, N₂ | Nitrogen source |

| Substrate Temperature | 400 - 800 °C | Drives the chemical reaction and influences film density |

| Pressure | 0.1 - 10 Torr | Affects deposition rate and conformality |

| Precursor Flow Ratio | Application-dependent | Controls film stoichiometry (Si:N ratio) |

Silicon carbonitride films are of interest for their excellent mechanical hardness, thermal stability, and tunable electronic properties, making them suitable for protective coatings and as advanced low-k dielectric materials. TEMAS is a suitable single-source precursor for SiCN as it contains silicon, carbon, and nitrogen within its molecular structure. Alternatively, it can be used with an additional carbon or nitrogen source to precisely control the elemental composition of the film.

The synthesis of SiCN via CVD using TEMAS typically occurs at higher temperatures, which promote the incorporation of carbon into the silicon nitride matrix. The resulting film properties are highly dependent on the deposition temperature and the presence of co-reactants. Patent literature suggests TEMAS as a precursor for forming SiOCN or SiAlCN layers, highlighting its versatility. google.comgoogle.com

Atomic Layer Deposition (ALD) Processes Utilizing this compound

Atomic Layer Deposition is a thin-film deposition technique based on the sequential use of a gas-phase chemical process; it is a subclass of chemical vapour deposition. ALD reactions use two or more chemicals called precursors. These precursors react with the surface of a material one at a time in a sequential, self-limiting, manner. This process allows for the deposition of conformal thin films with atomic-level thickness control. americanelements.comgoogle.com

A key characteristic of ALD is its self-limiting growth mechanism. Each precursor pulse continues until all reactive sites on the surface are consumed, after which the reaction stops. This saturation ensures that each cycle deposits a uniform, predictable amount of material, typically a fraction of a monolayer.

The self-limiting nature of TEMAS has been demonstrated in the ALD of hafnium silicate (B1173343) films, where it was used as the silicon precursor. researchgate.net In such a process, a typical cycle consists of four steps:

TEMAS Pulse: TEMAS is introduced and chemisorbs onto the substrate surface. The reaction is self-limiting as the precursor molecules will only attach to available reactive sites.

Purge: Excess, unreacted TEMAS and volatile byproducts are removed from the chamber by an inert gas.

Oxidant Pulse: An oxidant (e.g., water, ozone) is introduced, reacting with the adsorbed TEMAS layer to form a silicon oxide layer and regenerating surface sites for the next cycle.

Purge: Excess oxidant and reaction byproducts are purged from the chamber.

This cyclic process is repeated to build the film layer by layer. The growth per cycle (GPC) is a critical parameter and is dependent on the substrate temperature, precursor dosage, and nature of the surface. Studies on related processes show that a stable ALD window, where the GPC is constant over a range of temperatures, can be achieved. researchgate.net

Table 3: ALD Growth Characteristics for Hafnium Silicate Using TEMAS Data derived from a study on Hf-silicate deposition, demonstrating the self-limiting behavior of TEMAS. researchgate.net

| Parameter | Value/Observation | Significance |

| Si Precursor | This compound (TEMAS) | Source of Silicon |

| Hf Precursor | Hafnium tetra-tert-butoxide | Source of Hafnium |

| Growth Temperature | 220 °C | Within the ALD thermal window for the precursor combination |

| Growth Per Cycle (GPC) | ~3.8 Å/cycle | Demonstrates high growth rate for the composite film |

| Growth Behavior | Convergent growth rate at high precursor concentration | Confirms self-limiting surface reactions |

| Impurity Levels | < 1 at.% | Indicates efficient ligand removal and clean film deposition |

Plasma-Enhanced Atomic Layer Deposition (PEALD) is a variant of ALD that uses a plasma to provide the energy for surface reactions, rather than relying solely on thermal energy. researchgate.net This allows for deposition at significantly lower temperatures while often yielding films with higher density and purity compared to thermal ALD. justia.comresearchgate.net

When using TEMAS in a PEALD process, the mechanism involves the same sequential pulsing of precursor and reactant, but the co-reactant step is replaced by exposure to a plasma. For example, in the deposition of SiO₂, an oxygen (O₂) plasma is used.

The mechanism proceeds as follows:

TEMAS Pulse and Adsorption: TEMAS is pulsed into the chamber and adsorbs onto the substrate surface, similar to thermal ALD.

Inert Gas Purge: Unreacted precursor is removed.

Plasma Exposure: An oxygen plasma is generated in the chamber. Highly reactive species from the plasma, such as oxygen radicals (O*), bombard the surface. These energetic species efficiently break the Si-N bonds of the adsorbed TEMAS ligands and react with the ethyl and methyl groups. This forms volatile byproducts like CO₂, H₂O, and nitrogen oxides, which are subsequently purged.

Inert Gas Purge: Byproducts are removed, leaving a pristine oxide layer and a reactive surface for the next cycle.

The key advantage of the plasma step is its high reactivity, which ensures complete removal of the organic ligands at temperatures where thermal decomposition would be incomplete. This is particularly beneficial for aminosilane precursors, as it helps to minimize carbon and nitrogen impurities in the final film. The use of plasma with the hafnium analog of TEMAS, Tetrakis(ethylmethylamino)hafnium (TEMAH), has shown effective deposition of high-quality films, suggesting a similar efficacy for TEMAS. researchgate.net

Area-Selective Atomic Layer Deposition (AS-ALD) Strategies Using Aminosilane Inhibitors

Area-selective atomic layer deposition (AS-ALD) is a cutting-edge technique for the bottom-up fabrication of nanostructures, enabling precise material deposition on desired areas of a substrate. A key strategy in AS-ALD involves the use of small molecule inhibitors (SMIs) that selectively adsorb on certain surfaces to block the deposition process. While various aminosilanes have been investigated as effective SMIs, literature specifically detailing the use of this compound for this purpose is not widely available.

Research in this area has predominantly focused on other aminosilane compounds. For instance, studies have demonstrated the use of tris(dimethylamino)methylsilane (B1585068) (TDMAMS) to passivate silicon surfaces and inhibit the ALD of zinc oxide. tue.nlkaist.ac.kr Similarly, short-chain aminosilanes like bis(N,N-dimethylamino)dimethylsilane (DMADMS) and (N,N-dimethylamino)trimethylsilane (DMATMS) have been successfully employed as inhibitors for the selective deposition of platinum and ruthenium. kaist.ac.kr These inhibitors function by selectively adsorbing onto non-growth areas, thereby deactivating the surface towards the subsequent ALD precursor. kaist.ac.kr The effectiveness of these aminosilane inhibitors is attributed to their ability to create a passivating layer that prevents the chemisorption of the deposition precursor. While the principle of using aminosilanes as inhibitors in AS-ALD is well-established, specific research and detailed findings on the application of this compound in this context remain limited in publicly accessible scientific literature.

Co-Deposition with Metal Oxide Precursors (e.g., HfO₂, ZrO₂)

The co-deposition of silicon-containing precursors with metal oxide precursors is a crucial method for synthesizing high-k dielectric materials with tailored properties, such as hafnium silicate (HfSiO) and zirconium silicate (ZrSiO). These materials are vital in the semiconductor industry for the fabrication of advanced gate dielectrics. While the co-deposition of this compound with metal oxide precursors like Tetrakis(ethylmethylamino)hafnium (TEMAH) and Tetrakis(ethylmethylamino)zirconium (TEMAZ) is a logical approach for depositing HfSiO and ZrSiO films, detailed experimental parameters and comprehensive research findings specifically on this co-deposition process are not extensively documented in the available literature.

The deposition of hafnium oxide (HfO₂) and zirconium oxide (ZrO₂) using their respective tetrakis(ethylmethylamino) precursors with an oxidant like ozone or water is well-studied. harvard.eduuwo.caresearchgate.netcambridge.orgresearchgate.netresearchgate.netosti.govbeilstein-journals.orghelsinki.firsc.org These processes are known to produce high-quality, conformal thin films. The co-injection of a silicon precursor during the ALD process allows for the incorporation of silicon into the metal oxide matrix, thereby forming a silicate. One study has mentioned the development of ALD processes for hafnium silicate films by the co-injection of TEMAH and a tetrakis(ethylmethylamino) silicon precursor. However, specific process conditions and the resulting film properties from the co-deposition of TEMAS with TEMAH or TEMAZ are not detailed in the reviewed sources.

Nanomaterial Synthesis through Vapor Phase Routes

Vapor phase synthesis methods are powerful techniques for the bottom-up fabrication of a wide array of nanomaterials. This compound has been utilized as a precursor in such methods for the synthesis of specific nanostructures.

Chemical Vapor Deposition of Silica (B1680970) Nanowires

A notable application of this compound is in the synthesis of silica nanowires via chemical vapor deposition (CVD) at room temperature without the need for a metal catalyst. acs.org This process relies on the chemical reaction between the aminosilane precursor and water vapor.

In a typical process, the deposition is carried out at room temperature (25 °C). acs.org The growth of nanowires is sensitive to the deposition temperature; an increase above room temperature leads to the formation of a thin film instead of nanowires. acs.org The pressure within the CVD reactor is another critical parameter, with an optimized pressure of 7 Torr being identified for the growth of straight nanowires. acs.org For the use of this compound as the precursor, the source canister is heated to 93 °C to achieve a vapor pressure of approximately 7 Torr. acs.org

The resulting silica nanowires are amorphous and exhibit a mean diameter of 60-80 nm and a length of approximately 1.9 μm after a growth duration of 10 minutes. acs.org This method offers a simple, rapid, and scalable route to silica nanowires that is compatible with conventional silicon device technologies.

| Parameter | Value | Reference |

| Precursor | This compound (TEMAS) | acs.org |

| Co-reactant | Water Vapor | acs.org |

| Deposition Temperature | 25 °C | acs.org |

| Optimized Growth Pressure | 7 Torr | acs.org |

| Precursor Canister Temperature | 93 °C | acs.org |

| Growth Duration | 1 - 10 min | acs.org |

| Nanowire Diameter | 60 - 80 nm | acs.org |

| Nanowire Length (at 10 min) | ~1.9 µm | acs.org |

| Nanowire Crystallinity | Amorphous | acs.org |

Focused Electron Beam Induced Deposition (FEBID) of Nanostructured Silicon Films

Focused Electron Beam Induced Deposition (FEBID) is a direct-write nanofabrication technique that utilizes a focused beam of electrons to decompose a precursor gas adsorbed on a substrate, leading to the localized deposition of material. semanticscholar.orgarxiv.org This method allows for the creation of complex three-dimensional nanostructures with high resolution.

While FEBID is a versatile technique for depositing a variety of materials, including silicon-based nanostructures, the use of this compound as a precursor for this specific application is not prominently reported in the scientific literature. Research on FEBID of silicon-containing materials has often explored other precursors. For instance, studies have been conducted on a similar compound, tetrakis(dimethylamino)silane (B155119) (TKDMAS), for the deposition of silicon nitride-based films. nih.gov These studies investigate the fragmentation of the precursor molecule upon electron interaction and the composition of the resulting deposit. nih.gov However, direct research findings and detailed process parameters for the FEBID of nanostructured silicon films using this compound are not available in the reviewed literature.

Computational and Theoretical Investigations of Tetrakis Ethylmethylamino Silane Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgpnnl.gov It has become a primary tool for predicting the properties of molecules and materials, offering a balance between accuracy and computational cost. gelest.com For a precursor like TEMAS, DFT can elucidate fundamental characteristics that govern its reactivity and performance in deposition processes.

Prediction of Molecular Geometries and Electronic Structure

A foundational aspect of understanding a precursor's chemistry is determining its three-dimensional structure and the distribution of electrons within the molecule. DFT calculations are widely employed to optimize the molecular geometry of molecules, predicting bond lengths, bond angles, and dihedral angles. wikipedia.orge-asct.org For instance, DFT studies on similar molecules have successfully correlated calculated geometries with experimental data. rsc.orgdcu.ie

Elucidation of Reaction Pathway Energetics and Activation Barriers

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation barriers. core.ac.ukacs.orgresearchgate.net This information is vital for understanding the mechanisms of precursor decomposition and surface reactions. For example, DFT calculations have been used to investigate the gas-phase elimination kinetics of related amino-containing compounds, identifying the transition states and calculating the activation energies for different reaction pathways. osti.gov

In the context of TEMAS, DFT could be used to explore various decomposition routes, such as the cleavage of the silicon-nitrogen bond or the elimination of ligands. By calculating the activation energy for each potential step, the most favorable reaction pathways can be identified. core.ac.ukacs.orgresearchgate.net Such studies have been performed for other silane (B1218182) precursors, providing valuable insights into their thermal stability and reaction byproducts. rsc.org

Modeling of Surface Interactions and Adsorption Mechanisms

The interaction of precursor molecules with a substrate surface is a critical step in thin film deposition processes like Atomic Layer Deposition (ALD). DFT can be used to model the adsorption of TEMAS on various surfaces, such as silicon, silicon nitride, or metal oxides. aps.orgresearchgate.netnih.gov These models can predict the most stable adsorption configurations, the strength of the surface-adsorbate bond, and the electronic changes that occur upon adsorption.

Different adsorption mechanisms, including physisorption (weak van der Waals forces) and chemisorption (formation of chemical bonds), can be investigated. researchgate.netfrontiersin.org For instance, DFT studies on the ALD of silicon nitride using other precursors have elucidated the reaction mechanisms on different surface sites. researchgate.netkaist.ac.kr Modeling the interaction of TEMAS with a hydroxylated or otherwise prepared surface can reveal the initial steps of the deposition process and the nature of the active sites required for reaction. acs.org

Kinetic Modeling of Deposition Processes and Surface Reaction Kinetics

Kinetic modeling combines theoretical calculations with experimental data to develop a comprehensive understanding of the rates of chemical reactions. For deposition processes involving TEMAS, kinetic models can predict film growth rates, uniformity, and composition under different process conditions.

Surface reactions in deposition processes can be complex, involving multiple steps such as adsorption, surface diffusion, reaction, and desorption of byproducts. strem.comnih.govrsc.orgarxiv.org Kinetic models for these processes often employ frameworks like the Langmuir-Hinshelwood or Eley-Rideal mechanisms to describe the surface reaction kinetics. rsc.org The rate constants for these elementary steps can be estimated using transition state theory combined with activation energies obtained from DFT calculations. youtube.com

While specific kinetic models for TEMAS deposition are not widely published, studies on similar systems, such as the deposition of tungsten from silane, demonstrate the utility of this approach. elsevierpure.come-asct.org Furthermore, kinetic models have been developed for the degradation of silane cross-linked polyethylene, showcasing the adaptability of these models to different silane-based systems. kaist.ac.kr

Simulation of Gas-Phase Interactions and Fragmentation

The behavior of precursor molecules in the gas phase can significantly impact the deposition process. Computational simulations can provide insights into gas-phase reactions, diffusion, and fragmentation of TEMAS molecules before they reach the substrate.

Computational Fluid Dynamics (CFD) is a powerful technique used to model the flow of gases and heat transfer within a deposition reactor. core.ac.ukyoutube.comaalto.fi By coupling CFD with chemical reaction models, it is possible to simulate the concentration profiles of the precursor and reaction byproducts throughout the reactor, which is crucial for predicting film uniformity. researchgate.netucla.edu

Mass spectrometry experiments, often complemented by theoretical calculations, can be used to study the fragmentation patterns of molecules. researchgate.netaalto.fi Understanding how TEMAS fragments upon heating or interaction with other species in the gas phase can help identify reactive intermediates and potential sources of film contamination. elsevierpure.comaalto.firesearchgate.netmdpi.com Theoretical studies on the fragmentation of other complex molecules have shown that the combination of experimental and theoretical methods is powerful for elucidating fragmentation mechanisms. elsevierpure.com

Comparative Analysis with Analogous Aminosilane Precursors

Comparative Reactivity and Stability Studies with Tetrakis(dimethylamino)silane (B155119)

Tetrakis(dimethylamino)silane (TDMAS) is a foundational aminosilane (B1250345) precursor. The primary structural difference between TEMAS and TDMAS lies in the substitution of one methyl group on each nitrogen atom with a slightly larger ethyl group. This seemingly minor change has significant implications for both reactivity and stability.

Steric Hindrance: The ethyl groups in TEMAS introduce greater steric bulk around the central silicon atom compared to the methyl groups in TDMAS. Increased steric hindrance can impede the approach of reactants to the silicon center, potentially slowing down reaction rates. In the context of ALD, some studies have noted that tetrakis-aminosilane precursors can suffer from severe steric hindrance, which can make them less suitable for certain applications compared to bis-aminosilanes. researchgate.net

Thermal Stability: The thermal stability of aminosilanes is crucial for defining the operational window in deposition processes. While specific decomposition temperatures can vary based on experimental conditions, precursors with larger alkyl groups often exhibit different stability profiles. The introduction of the ethyl group in TEMAS, with its additional C-C bond, can introduce new decomposition pathways, such as beta-hydride elimination, which are not available to TDMAS. One study on a related precursor, tetrakis(ethylmethylamido)titanium (TEMAT), identified that dissociative adsorption was followed by a selective β-hydride elimination from the ethyl moiety. acs.org This suggests that TEMAS might have a lower thermal stability threshold compared to the more compact TDMAS.

Reactivity: The electron-donating nature of alkyl groups influences the reactivity of the Si-N bond. Ethyl groups are slightly more electron-donating than methyl groups. This increased inductive effect can enhance the nucleophilicity of the nitrogen atoms while potentially affecting the lability of the Si-N bond. However, this electronic effect is often overshadowed by the more dominant steric effects.

| Property | Tetrakis(ethylmethylamino)silane (TEMAS) | Tetrakis(dimethylamino)silane (TDMAS) |

|---|---|---|

| Ligand | Ethylmethylamino, -N(CH₃)(C₂H₅) | Dimethylamino, -N(CH₃)₂ |

| Molecular Weight | ~260.5 g/mol strem.com | ~204.4 g/mol americanelements.com |

| Relative Steric Hindrance | Higher | Lower |

| Key Decomposition Pathway | Potential for β-hydride elimination acs.org | Homolytic cleavage of Si-N or N-C bonds |

Distinctive Features and Performance Comparisons with Tetrakis(diethylamino)silane

Comparing TEMAS with Tetrakis(diethylamino)silane (TDEAS) offers insight into the effects of symmetric versus asymmetric substitution on the amino ligands. Both precursors feature eight carbon atoms in their ligands, but their arrangement differs.

Volatility and Physical Properties: The symmetry of a molecule can affect its boiling point and volatility. TDEAS, with its four identical diethylamino groups, has a different molecular symmetry than TEMAS. This can influence intermolecular forces and, consequently, vapor pressure, a critical parameter for precursor delivery in CVD and ALD systems.

Reactivity and Film Growth: The steric bulk of a diethylamino group is greater than that of an ethylmethylamino group. This increased steric hindrance in TDEAS can lead to lower deposition rates compared to TEMAS under identical conditions. Conversely, the specific ligand structure can influence the composition of the deposited film. For instance, in the ALD of hafnium silicate (B1173343), bis(diethylamino)silane (B1590842) (BDEAS) has been utilized as a silicon precursor, with the process temperature window overlapping with the hafnium precursor between 200 and 250°C. researchgate.net The choice between TEMAS and TDEAS would depend on the desired balance between deposition rate and film properties for a specific application.

Contrasting Behavior with Bis(ethylmethylamino)silane in Film Growth

A significant comparison is between TEMAS and its bis-amino counterpart, Bis(ethylmethylamino)silane (BEMAS). The number of reactive amino ligands per molecule is a primary determinant of precursor behavior in surface reactions.

Reaction Stoichiometry: TEMAS has four reactive Si-N bonds, while BEMAS has two, supplemented by two Si-H bonds. This fundamental difference dictates the surface chemistry during ALD. A precursor with fewer, but potentially more reactive, ligands can lead to more efficient surface reactions and higher quality films.

Film Conformality and Control: Research has demonstrated that for demanding applications, precursors with fewer ligands can offer superior performance. For example, in the ALD of silicon dioxide, bis(ethyl-methylamino)silane was shown to enable a high level of thickness control and achieve perfect surface coverage even on high-aspect-ratio structures (200:1). researchgate.net This suggests that the smaller size and different reactivity of BEMAS, compared to a tetrakis-amino precursor like TEMAS, can be advantageous for achieving highly conformal films in complex 3D architectures. The presence of Si-H bonds in BEMAS also provides a different reaction pathway compared to the Si-N bonds in TEMAS, which can influence film purity and density.

Structure-Reactivity Relationships: Impact of Alkyl Group Sterics and Electronics

The performance of aminosilane precursors is fundamentally governed by the electronic and steric effects of the alkyl groups attached to the nitrogen atoms.

Electronic Effects: Alkyl groups are generally considered electron-donating. This inductive effect increases the electron density on the nitrogen atom, which in turn affects the polarity and strength of the Si-N bond. The electron-donating nature of methyl and ethyl groups can enhance the reactivity of the precursor. rsc.org A more electron-withdrawing substituent would be expected to stabilize the anionic species formed during certain reaction steps, thereby influencing the reaction pathway. mdpi.com

Steric Effects: Steric hindrance is often the dominant factor influencing the reactivity of aminosilanes. mdpi.comuchicago.edu Bulky alkyl groups can physically block the reactive sites on a substrate surface, preventing the precursor molecule from adsorbing effectively. This can lead to lower growth rates and incomplete surface reactions, resulting in lower film quality. The progression from dimethylamino to ethylmethylamino to diethylamino ligands represents a systematic increase in steric bulk, which is expected to correlate with a decrease in deposition rate, all other factors being equal. This steric hindrance is a critical consideration in ALD, where self-limiting surface reactions are essential for atomic-level control. In some cases, increased steric hindrance can almost completely suppress certain reaction pathways, favoring others. mdpi.com

| Factor | Description | Impact on Reactivity |

|---|---|---|

| Electronic Effect (Inductive) | Alkyl groups donate electron density to the nitrogen atom. rsc.org | Modulates the polarity and lability of the Si-N bond. Can be secondary to steric effects. |

| Steric Effect (Bulk) | The size of the alkyl groups hinders access to the central silicon atom and the substrate surface. mdpi.comuchicago.edu | Often the dominant factor. Larger groups can decrease deposition rates and affect film conformality. |

| Number of Ligands | The count of amino groups attached to the silicon atom (e.g., tetra- vs. bis-). | Fewer ligands can lead to less steric hindrance and potentially more controlled, conformal film growth. researchgate.net |

Advanced Characterization Methodologies in Research on Tetrakis Ethylmethylamino Silane Systems

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., Infrared Spectroscopy, X-ray Photoelectron Spectroscopy)

In situ spectroscopy allows for real-time observation of chemical and physical changes during the deposition process without exposing the sample to the ambient environment.

Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the chemical reactions occurring on a substrate surface and in the gas phase during deposition processes like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). mdpi.comnih.gov By passing an infrared beam through the reaction chamber, scientists can track the vibrational modes of molecules. nih.gov During a deposition process using Tetrakis(ethylmethylamino)silane, FTIR can be used to:

Monitor Precursor Adsorption: Observe the appearance of characteristic vibrational bands associated with the Si-N, C-H, and N-H bonds of the TEMAS molecule as it adsorbs onto the substrate surface.

Track Ligand Removal: Follow the disappearance of ligand-related peaks and the appearance of new peaks corresponding to surface species (e.g., Si-O from an oxygen co-reactant or Si-H) during the reaction step. This confirms the chemical reactions are proceeding as expected. researchgate.netutwente.nl

Identify By-products: Detect gaseous reaction by-products, such as ethylmethylamine, which provides insight into the reaction mechanism.

For example, a study on the thermal decomposition of a related metal-organic precursor, tetrakis(ethylmethylamido)titanium (TEMAT), utilized in situ FTIR to identify intermediate compounds and understand how ambient gases affected the decomposition pathway. researchgate.netresearchgate.net A similar approach for TEMAS would involve monitoring the IR spectrum for changes that indicate the breaking of the Si-N bond and the formation of new surface bonds. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): In situ XPS provides elemental and chemical state information about the top few nanometers of a growing film. researchgate.netyoutube.com By connecting the deposition reactor directly to the XPS analysis chamber, contamination from air exposure is avoided. nih.gov This technique is invaluable for studying the initial stages of film growth and interface formation. Key applications for films derived from TEMAS include:

Elemental Composition: Quantifying the silicon, nitrogen, carbon, and any oxygen or other elemental content of the film at various stages of growth.

Chemical Bonding Analysis: High-resolution scans of the Si 2p, N 1s, and C 1s core level spectra reveal the chemical environment of each element. For instance, the Si 2p peak position can distinguish between Si-N, Si-C, and Si-O bonding, confirming the composition of the deposited silicon nitride, silicon carbonitride, or silicon oxide film. nih.gov

Impurity Detection: In situ XPS can identify unwanted impurities, such as residual carbon or precursor fragments, that may be incorporated into the film, allowing for process optimization.

Electron Microscopy (SEM, TEM) for Morphological and Microstructural Analysis of Deposited Materials

Electron microscopy techniques are essential for visualizing the physical characteristics of the films deposited using TEMAS.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. For films grown from TEMAS, SEM is used to assess:

Surface Morphology: Determining if the film is smooth and continuous or if it exhibits roughness, cracks, or island-like growth.

Conformality: In applications involving coating three-dimensional structures, cross-sectional SEM images can evaluate the film's ability to uniformly cover steps and trenches, a critical parameter for microelectronics.

Film Thickness: While less precise than other methods for this purpose, cross-sectional SEM can provide a direct measurement of the film's thickness.

Studies on various thin films demonstrate the use of SEM to visualize surface texture, from nanostructured and dendritic to smooth and compact morphologies, depending on deposition conditions. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers even higher magnification and resolution, allowing for analysis at the atomic scale. By transmitting electrons through a very thin cross-section of the sample, TEM can reveal:

Microstructure and Crystallinity: Determining whether the deposited film is amorphous, polycrystalline, or epitaxial. The size and orientation of crystalline grains can be measured.

Interface Quality: High-resolution TEM can image the interface between the substrate and the deposited film, revealing its sharpness and the presence of any interfacial layers.

Film Thickness and Uniformity: TEM provides highly accurate measurements of film thickness. mdpi.com

For instance, in the ALD of hafnium sulfide, TEM was used to confirm the film thickness measured by other techniques and to assess the film's structure. mdpi.com

Ellipsometry for Real-Time Film Growth Rate and Thickness Uniformity Assessment

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface. nih.gov It is exceptionally sensitive to film thickness, capable of sub-nanometer resolution. nih.govresearchgate.net When integrated into a deposition chamber, in situ real-time spectroscopic ellipsometry (RTSE) provides precise control over the film growth process. researchgate.netnih.gov

Key research findings from its application include:

Precise Growth Rate Determination: RTSE can monitor the film thickness as it increases with each deposition cycle in ALD or continuously in CVD. This allows for the calculation of the growth per cycle (GPC) with high accuracy. mdpi.comresearchgate.net

Self-Limiting Behavior Confirmation: In ALD, RTSE is used to verify the self-limiting nature of the surface reactions by observing the growth rate saturate as the precursor or reactant dose time is increased. mdpi.comresearchgate.net

Endpoint Detection: The technique can precisely determine the moment a deposition or etching process is complete. iaea.org

Uniformity Mapping: By taking measurements at different points across the substrate, ellipsometry can map the thickness uniformity of the deposited film, which is critical for wafer-scale manufacturing. mdpi.com

| Parameter Measured by Ellipsometry | Significance in TEMAS Deposition | Typical Research Finding |

| Film Thickness | Fundamental property for device fabrication. | Linear increase in thickness with the number of ALD cycles. researchgate.net |

| Growth Rate / Growth Per Cycle (GPC) | Indicates the efficiency of the deposition process. | Saturation of GPC with increasing TEMAS pulse time, confirming self-limiting reaction. mdpi.com |

| Refractive Index | Relates to the film's density and composition. | Variation in refractive index can indicate changes in film stoichiometry or impurity levels. mdpi.com |

| Thickness Uniformity | Critical for process yield across a large substrate. | Wafer-scale mapping reveals uniformity within a certain percentage, guiding process optimization. mdpi.com |

Mass Spectrometry for Gas-Phase Analysis of Precursor Fragmentation and By-products

Mass spectrometry (MS) is used to identify the chemical species present in the gas phase of a reaction chamber by measuring their mass-to-charge ratio. In the context of TEMAS-based deposition, a quadrupole mass spectrometer (QMS) connected to the reactor can sample the gas environment in real-time. This analysis is crucial for:

Understanding Decomposition Pathways: By identifying the fragment ions of the TEMAS precursor, researchers can deduce its decomposition mechanism under thermal or plasma conditions. For silane (B1218182) (SiH₄), for example, MS reveals the presence of SiHₓ⁺ fragments. researchgate.net

Identifying Reaction By-products: Detecting the molecules that are eliminated during the surface reaction (e.g., ethylmethylamine) provides direct evidence for the proposed reaction mechanism.

Process Monitoring: Real-time tracking of reactant and by-product concentrations can be used for process control and fault detection. researchgate.net

A theoretical study on the decomposition of a similar precursor, bis(dimethylamino)silane, predicted the formation of various methyleneimine and silanimine species, which are the types of intermediates and by-products that could be detected by in situ MS during a deposition process. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise molecular structure of the precursor itself and any soluble reaction products or intermediates. researchgate.net While not typically an in situ method for thin film deposition, it is vital for precursor characterization and mechanistic studies.

¹H NMR: Provides information about the hydrogen atoms in the molecule, allowing for the identification of the ethyl and methyl groups in the TEMAS ligands.

¹³C NMR: Characterizes the carbon backbone of the organic ligands.

²⁹Si NMR: This is particularly powerful for silicon compounds, as the chemical shift is highly sensitive to the substituents attached to the silicon atom. researchgate.net It can confirm the structure of the TEMAS precursor and identify silicon-containing by-products.

For example, NMR analysis of mixtures of different silanes has been used to identify the formation of new species like hydroxylamines, amides, and silanols resulting from ligand exchange and hydrolysis reactions. researchgate.net Such analysis would be critical for understanding the stability and reactivity of TEMAS in solution or during storage.

Thermogravimetric Analysis (TGA) for Decomposition Behavior in Inert Atmospheres

Thermogravimetric Analysis (TGA) measures the change in a material's mass as a function of temperature in a controlled atmosphere. eltra.com For the precursor TEMAS, TGA is used to evaluate its thermal stability.

Decomposition Temperature: The TGA curve shows the temperature at which the precursor begins to decompose, indicated by a significant weight loss. This is a critical parameter for CVD, as the deposition temperature must be carefully chosen relative to the precursor's decomposition profile.

Volatility: The analysis can also provide information on the volatility of the precursor. An ideal precursor has a clean, single-step weight loss, leaving minimal residue, which indicates it evaporates without significant premature decomposition.

Reaction Kinetics: While less common, the kinetics of decomposition can sometimes be extracted from TGA data. For a related titanium precursor, the activation energy for decomposition was estimated from thermal analysis data. researchgate.netresearchgate.net

| TGA Analysis Parameter | Information Gained for TEMAS |

| Onset of Decomposition Temperature | Defines the upper limit of the thermal budget for precursor delivery and the lower limit for thermal CVD. |

| Percent Weight Loss | Indicates the volatility of the precursor. A loss approaching 100% is ideal. |

| Residual Mass at High Temperature | A low residual mass suggests clean evaporation/decomposition without forming non-volatile, char-like by-products. |

Challenges and Future Research Directions

Mitigation of Impurities and Contaminants in Deposited Films

A primary challenge in the use of organoaminosilane precursors, including tetrakis(ethylmethylamino)silane, is the potential for impurity incorporation into the deposited films. These impurities, primarily carbon and hydrogen, can degrade the film's electrical and mechanical properties.

Carbon Incorporation : The organic ligands (ethylmethylamino groups) of the precursor are a direct source of carbon. While the goal of the deposition process is to cleave the silicon-nitrogen bond and react the silicon with the desired co-reactant (e.g., ammonia (B1221849), nitrogen plasma), incomplete reactions can lead to the incorporation of carbon-containing fragments into the film. For instance, studies on tris(dimethylamino)silane (B81438) have shown carbon impurities in the range of 5–10%. sigmaaldrich.com Post-deposition annealing in a hydrogen plasma has been shown to reduce some contaminants, but this adds complexity and thermal budget to the manufacturing process. sigmaaldrich.com

Hydrogen Incorporation : Hydrogen is another common impurity, originating from the precursor's amino groups and from co-reactants like ammonia. researchgate.net High hydrogen content can lead to lower film density and higher wet etch rates. researchgate.netmdpi.com For example, silicon nitride films deposited by plasma-enhanced chemical vapor deposition (PECVD) can have significantly higher hydrogen content compared to those from low-pressure chemical vapor deposition (LPCVD). researchgate.netiaea.org The use of N2 plasma instead of NH3 plasma as a co-reactant can help lower the hydrogen content in the deposited films. researchgate.net

Oxygen Contamination : Oxygen can be introduced from the deposition environment or from the co-reactant. The use of unique hollow cathode plasma sources has been shown to result in exceptionally low oxygen contamination in films grown with certain chlorosilane precursors. sigmaaldrich.com

Future research should focus on optimizing process parameters such as temperature, pressure, and plasma power to minimize impurity levels. nyu.edu Additionally, exploring alternative co-reactants and post-deposition treatments are crucial avenues for producing higher purity films.

Strategies for Enhancing Deposition Rates and Maintaining Film Quality at Lower Temperatures

The drive towards smaller and more complex semiconductor devices necessitates lower processing temperatures to avoid damaging sensitive components. sigmaaldrich.com While this compound and similar precursors are designed for low-temperature deposition, maintaining high deposition rates and film quality at these temperatures is a significant challenge.

Low-Temperature Deposition : Atomic Layer Deposition (ALD) and Plasma-Enhanced ALD (PEALD) are key techniques for low-temperature deposition, offering precise thickness control. sigmaaldrich.com However, the growth per cycle (GPC) for organosilanes can be low. sigmaaldrich.com For instance, PEALD of silicon nitride using an aminosilane (B1250345) precursor and N2 plasma at temperatures between 250 and 400°C yielded a growth rate of 0.36 Å/cycle. researchgate.net

Maintaining Film Quality : Lowering the deposition temperature can adversely affect film properties. For example, carbon contamination in films grown with bis(tert-butylamino)silane increased from less than 2% at 400°C to approximately 10% at 200°C. sigmaaldrich.com Strategies to enhance film quality at lower temperatures include the use of plasma enhancement and the careful selection of precursors. sigmaaldrich.comresearchgate.net For example, mono-aminosilanes like di(sec-butylamino)silane have demonstrated better performance in terms of film density, surface roughness, and electrical characteristics at lower temperatures compared to bis-aminosilane counterparts. researchgate.netresearchgate.net

Future work should involve a systematic study of the relationship between precursor structure, deposition temperature, and film properties. The development of novel precursors with higher reactivity at lower temperatures is a key research direction.

Rational Design Principles for Next-Generation Organoaminosilane Precursors

The design of new organoaminosilane precursors is crucial for overcoming the limitations of current materials. A rational design approach, guided by computational and experimental studies, can lead to the development of precursors with tailored properties.

Ligand Effects : The nature of the alkylamino ligands significantly influences the precursor's reactivity and the resulting film properties. rsc.org First-principles studies have shown that the size and structure of the alkylamino groups affect the adsorption energies, reaction energy barriers, and desorption energies of by-products. fao.orgrsc.orgresearchgate.net For example, comparing diisopropylaminosilane (DIPAS), bis(diethylamino)silane (B1590842) (BDEAS), and tris(dimethylamino)silane (TDMAS), BDEAS was predicted to have the fastest growth rate due to a lower energy barrier in the rate-determining step. rsc.org However, DIPAS was more likely to reduce surface impurities due to the weaker binding of its leaving amine molecule. rsc.org

Number of Amino Ligands : The number of amino ligands attached to the silicon atom also plays a critical role. Studies comparing bis(tert-butylamino)silane (BTBAS) and di(sec-butylamino)silane (DSBAS) showed that the mono-aminosilane (DSBAS) resulted in silicon nitride films with higher density, lower wet etch rates, and higher growth rates. researchgate.netresearchgate.net

Computational Screening : Density functional theory (DFT) calculations are a powerful tool for screening potential precursor candidates and understanding reaction mechanisms. rsc.org By calculating parameters like adsorption energies and reaction barriers, researchers can predict the suitability of a precursor for low-temperature ALD. fao.orgrsc.orgresearchgate.net

Future precursor design should focus on optimizing the balance between reactivity, volatility, thermal stability, and the ability to produce high-purity films. The exploration of precursors with different functional groups and skeletal structures is a promising area of research.

Exploration of Novel Applications in Emerging Technologies Beyond Semiconductors

While the primary application of this compound and related precursors is in semiconductor manufacturing, their unique properties open up possibilities in other emerging technological fields. google.com

Photovoltaics and Solar Cells : Silicon nitride and silicon carbonitride thin films are used as passivation layers and window layers in solar cells. gelest.com The ability to deposit these films at low temperatures using organoaminosilane precursors could be advantageous for certain solar cell architectures.

Flexible Electronics and Displays : The demand for flexible electronic devices and displays requires deposition processes that are compatible with temperature-sensitive polymer substrates. Low-temperature deposition using organoaminosilanes could enable the fabrication of high-performance dielectric layers on these substrates.

Coatings and Protective Layers : The hardness and chemical inertness of silicon nitride make it an excellent material for protective coatings. mdpi.com Organoaminosilane precursors could be used to deposit conformal protective layers on a variety of substrates for applications in aerospace, automotive, and biomedical fields.

Further research is needed to explore the feasibility and performance of films derived from this compound and other organoaminosilanes in these and other novel applications. This includes characterizing the optical, mechanical, and barrier properties of the films and optimizing the deposition processes for specific application requirements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tetrakis(ethylmethylamino)silane, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves aminolysis of silicon halides with ethylmethylamine under inert conditions (e.g., nitrogen or argon) to prevent hydrolysis. Purity is assessed via nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for impurity profiling. Moisture sensitivity necessitates strict anhydrous handling .

| Key Parameters | Conditions |

|---|---|

| Reaction solvent | Toluene or hexane |

| Temperature | 0–5°C (to control exothermicity) |

| Purification | Vacuum distillation |

Q. How should researchers characterize the thermal stability of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ or Ar) is critical. Differential scanning calorimetry (DSC) can identify phase transitions or decomposition events. For reproducibility, heating rates ≤5°C/min are recommended to avoid kinetic masking of degradation pathways .

Q. What spectroscopic techniques are most effective for structural validation?

- Answer : Fourier-transform infrared (FTIR) spectroscopy identifies N–H and Si–N bond vibrations (e.g., ~3350 cm⁻¹ for N–H). ¹H and ¹³C NMR in deuterated solvents (e.g., C₆D₆) resolve ethyl/methyl group splitting patterns. Cross-validate with elemental analysis (C, H, N) for stoichiometric confirmation .

Advanced Research Questions

Q. How does this compound perform as a precursor for high-κ dielectric films in semiconductor applications?

- Methodological Answer : Atomic layer deposition (ALD) or chemical vapor deposition (CVD) studies require precise control of vapor pressure and substrate temperature. Key metrics include film uniformity (via ellipsometry), dielectric constant (κ) measurement (using capacitance-voltage profiling), and impurity analysis (X-ray photoelectron spectroscopy, XPS). Compare with hafnium/titanium analogs (e.g., TEMAH, TDMAT) for performance benchmarking .

| Challenge | Mitigation Strategy |

|---|---|

| Carbon contamination | Optimize oxygen/ozone pulse ratios in ALD |

| Moisture-induced defects | Use ultrahigh-vacuum chambers |

Q. How can contradictory data on precursor decomposition pathways be resolved?

- Answer : Contradictions often arise from differing experimental conditions (e.g., pressure, substrate materials). Use in situ mass spectrometry during thermal decomposition to track gas-phase byproducts. Pair with density functional theory (DFT) simulations to model reaction pathways. Replicate studies across multiple labs with standardized protocols .

Q. What strategies address the lack of toxicological data for this compound?

- Answer : Apply read-across methodologies using structurally similar compounds (e.g., TEMAH, TDMAT). Conduct acute toxicity assays (OECD 423) on rodent models for preliminary hazard classification. Always use fume hoods and personal protective equipment (PPE) during handling, given the compound’s flammability (flash point: 11°C) .

Q. How can researchers optimize ligand substitution kinetics for tailored reactivity?

- Answer : Systematic variation of amine ligands (e.g., dimethylamino vs. ethylmethylamino) in precursor synthesis. Monitor substitution rates via time-resolved NMR or Raman spectroscopy. Correlate with computational studies (e.g., molecular dynamics) to predict ligand lability .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing thin-film deposition data?

- Answer : Use multivariate analysis (e.g., principal component analysis, PCA) to identify correlations between deposition parameters (temperature, pressure) and film properties (κ, roughness). Report confidence intervals for dielectric constant measurements to account for instrumental variability .

Q. How should researchers document synthetic reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.